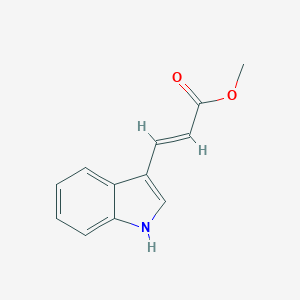
Thermopsoside
概要
説明
Thermopsoside is a flavonoid glycoside derived from the plant Thermopsis alterniflora. It is known for its pharmacological and biological activities. The compound has the molecular formula C22H22O11 and a molecular weight of 462.4 g/mol . This compound is a white crystalline solid that is soluble in water and stable under acidic conditions but decomposes under alkaline conditions .
準備方法
Synthetic Routes and Reaction Conditions: Thermopsoside can be synthesized through the glycosylation of chrysoeriol with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. The process includes solvent extraction followed by purification techniques such as column chromatography. The plant material is typically subjected to Soxhlet extraction using an appropriate solvent, and the extract is then purified to isolate this compound .
化学反応の分析
Types of Reactions: Thermopsoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using acidic conditions (e.g., 15% sulfuric acid) to yield chrysoeriol and glucose.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the flavonoid core, typically using glycosyl donors and acid catalysts.
Major Products:
Hydrolysis: Chrysoeriol and glucose.
Oxidation: Oxidized derivatives of this compound.
Glycosylation: Various glycosylated derivatives depending on the sugar moiety used.
科学的研究の応用
Thermopsoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its biological activities, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Thermopsoside exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits CYP450 isozymes, including CYP3A4, CYP2C19, CYP2D6, and CYP2C9, with varying IC50 values.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: this compound modulates inflammatory pathways, potentially through the inhibition of cyclooxygenase and lipoxygenase enzymes.
類似化合物との比較
Thermopsoside is compared with other flavonoid glycosides such as:
Chrysoeriol-7-O-β-D-glucopyranoside: Similar in structure but differs in the glycosidic linkage.
Luteolin-7-O-β-D-glucopyranoside: Shares a similar flavonoid core but has different biological activities.
Quercetin-3-O-β-D-glucopyranoside: Another flavonoid glycoside with distinct antioxidant properties.
Uniqueness: this compound is unique due to its specific glycosidic linkage and its potent inhibitory effects on CYP450 isozymes, making it a valuable compound for pharmacological research .
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYVSCDDLXAQW-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941966 | |
| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19993-32-9 | |
| Record name | Termopsoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential implications of Thermopsoside's interaction with CYP2C19?
A: this compound has been identified as a moderate inhibitor of the cytochrome P450 isozyme CYP2C19, with an IC50 value of 9.5 ± 0.2 μM []. This finding suggests that consumption of rooibos tea extracts, which contain this compound, alongside medications metabolized by CYP2C19 could lead to altered drug metabolism and potential herb-drug interactions. Further research is needed to determine the clinical significance of this interaction.
Q2: From which plant sources can this compound be isolated?
A: this compound has been identified and isolated from various plant species. This flavonoid was first discovered in Thermopsis alterniflora [] and has since been found in other plants, including Colocasia esculenta leaves [] and Vernonia cinerea []. This suggests a potentially broad distribution of this compound within the plant kingdom and highlights its potential as a bioactive compound from natural sources.
Q3: Has this compound demonstrated any specific biological activities in research studies?
A: While specific mechanistic studies on this compound's biological activity are limited, a study utilizing a rat model demonstrated that a Colocasia esculenta leaves extract, rich in this compound, exhibited neuroprotective activity against monosodium glutamate-induced excitotoxicity []. This finding suggests that this compound may contribute to the neuroprotective effects observed in this plant extract, though further research is necessary to confirm its specific role and mechanism of action.
Q4: What is the molecular structure of this compound?
A: this compound is a flavonoid glycoside. It consists of a chrysoeriol (a flavone) aglycone moiety attached to a β-D-glucopyranoside unit via a glycosidic bond at the 7-O position [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


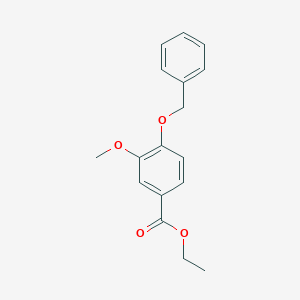


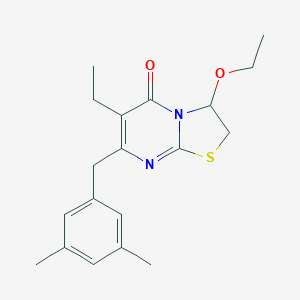
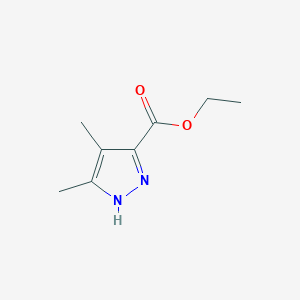

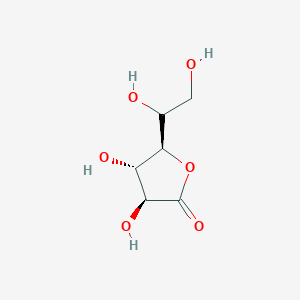
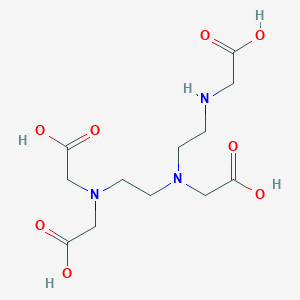
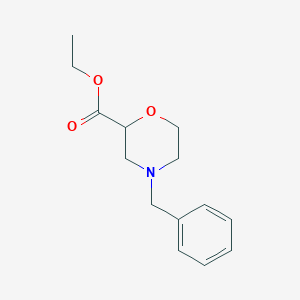
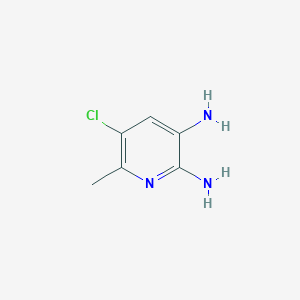


![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)
